

Application Note and Protocol for Plasma Sample Preparation for Teneligliptin Analysis

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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate quantification of Teneligliptin in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed protocols for the preparation of plasma samples for the analysis of Teneligliptin, primarily focusing on the widely used protein precipitation method. Alternative methods such as liquid-liquid extraction are also discussed.

Quantitative Data Summary

The following tables summarize the performance characteristics of different plasma sample preparation methods for Teneligliptin analysis.

Table 1: Performance of Protein Precipitation Method

Parameter	Result	Reference
Recovery	97.83%	[1]
Linearity Range	0.5 - 1000 ng/mL	[2]
LLOQ	2.09 µg/mL	[1]
LOD	0.69 µg/mL	[1]
Intra-day Accuracy	98.82% - 103.28%	[1]
Inter-day Accuracy	99.80% - 103.33%	[1]
Intra-day Precision	1.41% - 3.06%	[1]
Inter-day Precision	2.12% - 5.29%	[1]
Matrix Effect	88.7% - 94.5%	[2]

Table 2: Performance of Liquid-Liquid Extraction Method

Parameter	Result	Reference
Recovery	>82%	[3]
Intra-day Accuracy	94.36% - 98.7%	[3]
Intra-day Precision (CV%)	0.17% - 0.64%	[3]

Experimental Protocols

Method 1: Protein Precipitation

This is a simple, rapid, and widely used method for the extraction of Teneligliptin from plasma samples.[1][2]

Materials:

- Human plasma
- Teneligliptin standard solution

- Acetonitrile (HPLC grade)[1][2]
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Protocol:

- Pipette 0.1 mL of plasma into a 1.5 mL microcentrifuge tube.
- Add a known concentration of Teneligliptin working standard solution (e.g., 0.05 mL) to the plasma for calibration standards, or an equivalent volume of solvent for unknown samples.[1]
- Add 0.2 mL of acetonitrile to the microcentrifuge tube to precipitate the plasma proteins.[1]
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
- Centrifuge the sample at 5000 rpm for 15 minutes to pellet the precipitated proteins.[1]
- Carefully collect the clear supernatant.
- Inject an appropriate volume (e.g., 20 μ L or 100 μ L) of the supernatant into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).[1]

Method 2: Liquid-Liquid Extraction (LLE)

LLE is another effective method for extracting Teneligliptin from plasma, offering good recovery and clean extracts.

Materials:

- Rabbit or human plasma
- Teneligliptin standard solution
- Ethyl acetate (HPLC grade)[3]

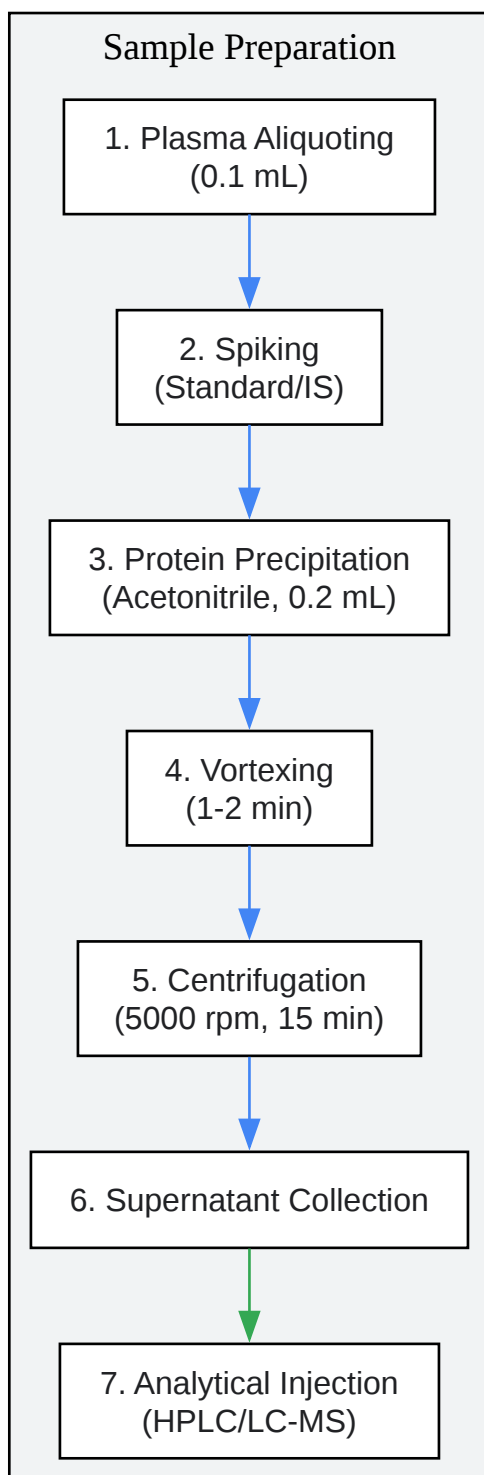
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solvent (mobile phase)

Protocol:

- Pipette a known volume of plasma into a microcentrifuge tube.
- Add the Teneligliptin standard or internal standard solution.
- Add a specified volume of ethyl acetate to the tube.
- Vortex the mixture vigorously for several minutes to facilitate the extraction of Teneligliptin into the organic phase.
- Centrifuge the sample to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a known volume of the mobile phase.
- Inject the reconstituted sample into the analytical instrument.

Visualizations

Experimental Workflow for Protein Precipitation



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Caption: Workflow of the Protein Precipitation Method.

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